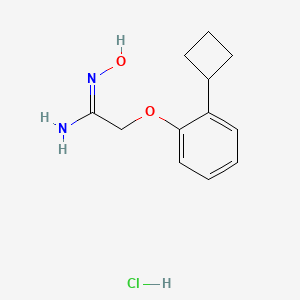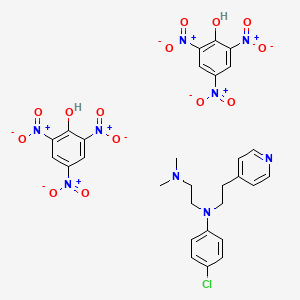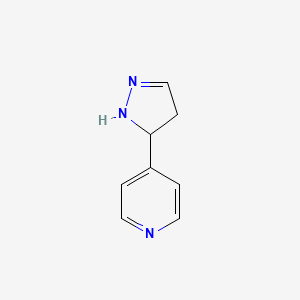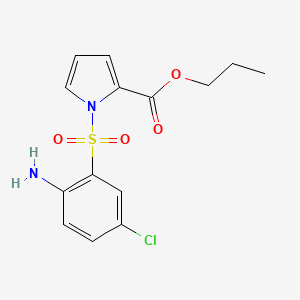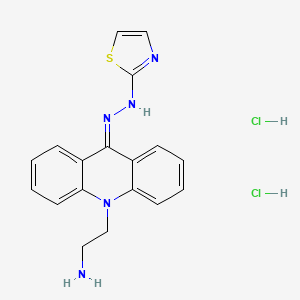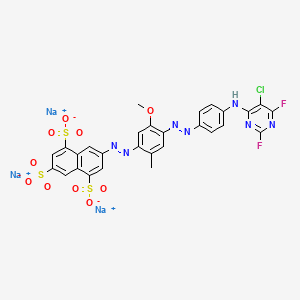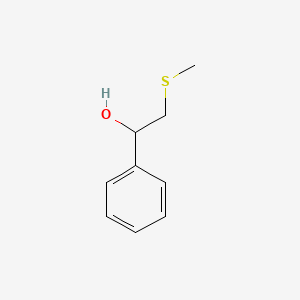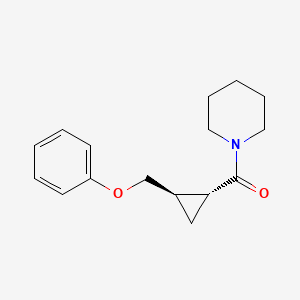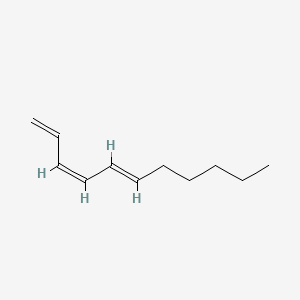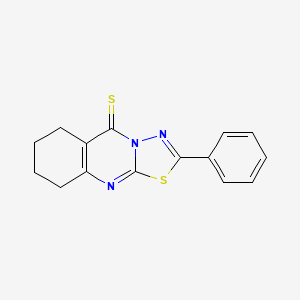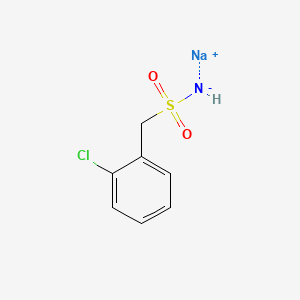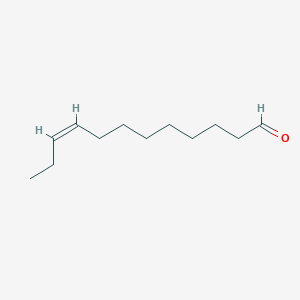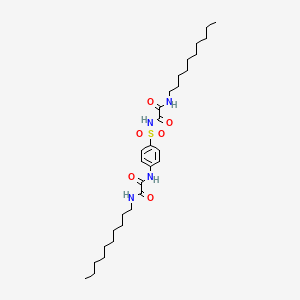
Ethanediamide, N-decyl-N'-((4-(((decylamino)oxoacetyl)amino)phenyl)sulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanediamide, N-decyl-N’-((4-(((decylamino)oxoacetyl)amino)phenyl)sulfonyl)- is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonyl group, an amide linkage, and a phenyl ring, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethanediamide, N-decyl-N’-((4-(((decylamino)oxoacetyl)amino)phenyl)sulfonyl)- typically involves multiple steps:
Formation of the Decylamine Derivative: Decylamine reacts with oxalyl chloride to form N-decyl-oxalamide.
Introduction of the Phenyl Group: The N-decyl-oxalamide is then reacted with 4-aminobenzenesulfonyl chloride to introduce the phenyl group.
Final Coupling Reaction: The intermediate product is coupled with another decylamine derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amide and sulfonyl groups.
Reduction: Reduction reactions can target the carbonyl groups within the amide linkages.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the type of substitution.
Major Products
Oxidation Products: Oxidized derivatives with modified functional groups.
Reduction Products: Reduced amide or sulfonyl groups, leading to simpler amine derivatives.
Substitution Products: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions.
Material Science: Used in the synthesis of advanced materials with specific properties.
Biology
Bioconjugation: Employed in linking biomolecules for research purposes.
Drug Delivery: Potential use in designing drug delivery systems due to its complex structure.
Medicine
Pharmaceuticals: Investigated for its potential therapeutic properties.
Diagnostics: Utilized in the development of diagnostic agents.
Industry
Polymer Production: Used in the synthesis of specialty polymers.
Surfactants: Incorporated into surfactant formulations for various applications.
Mecanismo De Acción
The mechanism of action of ethanediamide, N-decyl-N’-((4-(((decylamino)oxoacetyl)amino)phenyl)sulfonyl)- involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, potentially affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Ethanediamide, N-decyl-N’-((4-aminophenyl)sulfonyl)-: Lacks the oxoacetyl group, making it less complex.
Ethanediamide, N-decyl-N’-((4-(((methylamino)oxoacetyl)amino)phenyl)sulfonyl)-: Contains a methyl group instead of a decyl group, altering its properties.
Propiedades
Número CAS |
81717-29-5 |
|---|---|
Fórmula molecular |
C30H50N4O6S |
Peso molecular |
594.8 g/mol |
Nombre IUPAC |
N-decyl-N'-[4-[[2-(decylamino)-2-oxoacetyl]sulfamoyl]phenyl]oxamide |
InChI |
InChI=1S/C30H50N4O6S/c1-3-5-7-9-11-13-15-17-23-31-27(35)29(37)33-25-19-21-26(22-20-25)41(39,40)34-30(38)28(36)32-24-18-16-14-12-10-8-6-4-2/h19-22H,3-18,23-24H2,1-2H3,(H,31,35)(H,32,36)(H,33,37)(H,34,38) |
Clave InChI |
FFRABUYXPOWROC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCNC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


